2-Isopropoxyethyl 4-methylbenzenesulfonate
Overview
Description
2-Isopropoxyethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H18O4S and a molecular weight of 258.34 . It is used in various chemical reactions and can be sourced from several suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 258.33 . It is recommended to be stored in a refrigerated environment . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis Procedures : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), a related compound, was synthesized using a three-step procedure, starting from commercially available resorcinol, with an overall yield of 65%. This highlights the potential for synthesizing related compounds with efficient procedures (Pan et al., 2020).
Molecular Studies : An ab initio quantum chemical methods study of the 4-methylbenzenesulfonate anion, a related compound, provided insights into its geometry and internal vibrational modes. This demonstrates the value of computational methods in understanding the properties of such molecules (Ristova et al., 1999).
Optical, Thermal, and Electrical Properties : A study on 2-(4-hydroxystyryl)-3-methylbenzothiazolium 4-methylbenzenesulfonate crystals, a related compound, investigated its optical transmittance, dielectric properties, and thermal stability. Such studies are crucial for potential applications in optical and electronic devices (Xu et al., 2020).
Applications in Chemical Synthesis
Intermediate in Synthesis : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, another related compound, is important for creating alkylidenecyclopropanes. This process is significant for accessing a variety of alicyclic systems through metal-catalyzed reactions (Ojo et al., 2014).
Nucleophilic Reactivity Studies : Research on (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate, a structurally related compound, explored its reactivity towards different nucleophiles, illustrating the diverse chemical reactivity of sulfonate derivatives (Forcellini et al., 2015).
Environmental and Industrial Applications
Industrial Effluent Treatment : A study on the extraction of benzene- and naphthalenesulfonates from industrial wastewaters, which include compounds like 4-methylbenzenesulfonate, showed the significance of these compounds in environmental monitoring and treatment (Alonso et al., 1999).
UV Curing Ink Applications : The use of sulfonate-type acid amplifiers, including derivatives like 4-methylbenzenesulfonate, in UV curing inks, highlights industrial applications in printing and coating technologies (Lee et al., 2006).
Recycling in Pharmaceutical Production : A bipolar membrane-based process for regenerating sodium 4-methylbenzenesulfonate in the production of pharmaceuticals demonstrates the compound's role in sustainable chemical processes (Yu et al., 2005).
Analytical and Diagnostic Applications
- Fluorescent Labeling in Chromatography : A method using a derivative of 4-methylbenzenesulfonate as a fluorescent labeling reagent for detecting bile acid and fatty acid in human serum highlights the compound's utility in analytical chemistry and diagnostics (Li et al., 2012).
Mechanism of Action
Target of Action
This compound is a synthetic derivative and its specific biological targets are yet to be identified .
Mode of Action
As a sulfonate derivative, it may interact with biological targets through the formation of hydrogen bonds, ionic interactions, or other types of chemical bonds .
Pharmacokinetics
Its bioavailability and pharmacokinetic profile would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
As a synthetic compound, its effects would depend on its interaction with biological targets and the downstream effects of these interactions .
Action Environment
The action, efficacy, and stability of 2-Isopropoxyethyl 4-methylbenzenesulfonate can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-propan-2-yloxyethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLOEZJLQRIKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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